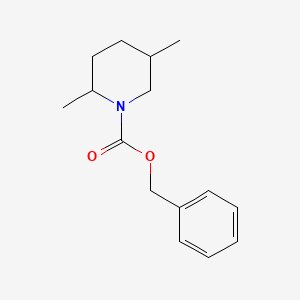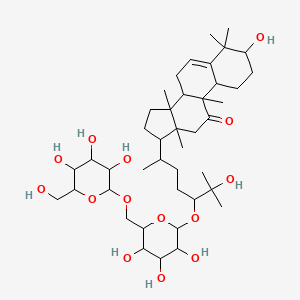
11-Oxomogroside II A1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11-Oxomogroside II A1 is a naturally occurring compound classified as an oxidized cucurbitinThis compound has garnered attention due to its potential inhibitory effects on the activation of the Epstein-Barr virus (EBV) early antigen (EBV-EA) and its weak inhibition of nitric oxide (NO) donors .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 11-Oxomogroside II A1 involves the extraction of mogrosides from the fruit of Siraitia grosvenorii. The process typically includes:
Extraction: The fruit is subjected to ethanol extraction to isolate mogrosides.
Oxidation: The isolated mogrosides undergo oxidation to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar extraction and oxidation processes but on a larger scale. The use of biotransformation techniques, including enzymatic conversion, is also explored to enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions: 11-Oxomogroside II A1 undergoes various chemical reactions, including:
Oxidation: Conversion of mogrosides to this compound.
Reduction: Potential reduction reactions to revert to less oxidized forms.
Substitution: Possible substitution reactions involving functional groups on the mogroside structure.
Common Reagents and Conditions:
Oxidizing Agents: Used in the oxidation process to form this compound.
Reducing Agents: Employed in reduction reactions.
Solvents: Ethanol is commonly used for extraction and reaction processes.
Major Products: The primary product of these reactions is this compound, with potential by-products depending on the specific reaction conditions and reagents used .
Scientific Research Applications
11-Oxomogroside II A1 has diverse applications in scientific research, including:
Chemistry: Studied for its unique chemical properties and potential as a precursor for synthesizing other compounds.
Biology: Investigated for its inhibitory effects on EBV activation and its weak inhibition of NO donors.
Medicine: Explored for its potential therapeutic applications in treating EBV-related conditions and other viral infections.
Industry: Utilized in the production of natural sweeteners and other bioactive compounds
Mechanism of Action
The mechanism of action of 11-Oxomogroside II A1 involves:
Inhibition of EBV Activation: The compound inhibits the activation of the EBV early antigen (EBV-EA) induced by 12-O-tetradecanoylphorbol-13-acetate (TPA).
Weak Inhibition of NO Donors: It also weakly inhibits the activation of nitric oxide donors, such as (±)- (E)-methyl-2-[(E)-hydroxyimino]-5-nitro-6-methoxy-3-hexemide (NOR 1).
Comparison with Similar Compounds
- Mogroside II B
- 11-Deoxymogroside III
- 7-Oxo-mogroside II E
- 7-Oxo-mogroside V
- 11-Oxomogroside IV
Comparison: 11-Oxomogroside II A1 is unique due to its specific inhibitory effects on EBV activation and its weak inhibition of NO donors. While other mogrosides share similar structural features, this compound’s distinct bioactivity sets it apart .
Properties
Molecular Formula |
C42H70O14 |
|---|---|
Molecular Weight |
799.0 g/mol |
IUPAC Name |
3-hydroxy-17-[6-hydroxy-6-methyl-5-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyheptan-2-yl]-4,4,9,13,14-pentamethyl-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-11-one |
InChI |
InChI=1S/C42H70O14/c1-20(21-15-16-40(6)26-12-10-22-23(11-13-27(44)38(22,2)3)42(26,8)28(45)17-41(21,40)7)9-14-29(39(4,5)52)56-37-35(51)33(49)31(47)25(55-37)19-53-36-34(50)32(48)30(46)24(18-43)54-36/h10,20-21,23-27,29-37,43-44,46-52H,9,11-19H2,1-8H3 |
InChI Key |
DIMVUFICPPIRQD-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC(C(C)(C)O)OC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)O)O)O)O)C3CCC4(C3(CC(=O)C5(C4CC=C6C5CCC(C6(C)C)O)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


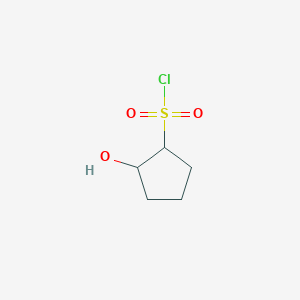

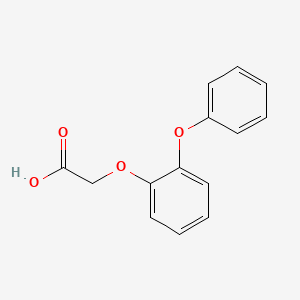
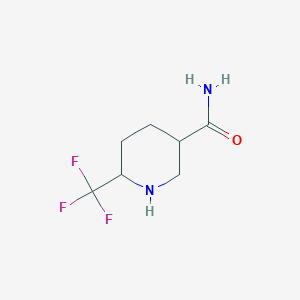
![tert-Butyl 1-oxo-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate](/img/structure/B12308842.png)


![7-Hydroxy-3-[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one](/img/structure/B12308874.png)
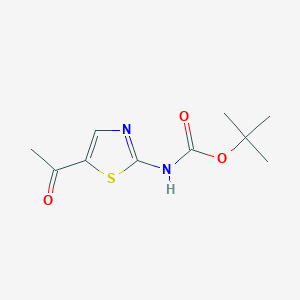

![2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-ylidene)-2-fluoroacetic acid](/img/structure/B12308881.png)
![3-[(4-Hydroxy-3-methoxyphenyl)methyl]-4-[[3-methoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl]oxolan-2-one](/img/structure/B12308883.png)
![N-(2-{[(4-cyanophenyl)methyl]amino}ethyl)acetamide](/img/structure/B12308884.png)
